Home > Products > Screening Compounds P15504 > Mal-PEG4-VC-PAB-DMEA
Mal-PEG4-VC-PAB-DMEA -

Mal-PEG4-VC-PAB-DMEA

Catalog Number: EVT-8240122
CAS Number:
Molecular Formula: C41H65N9O13
Molecular Weight: 892.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mal-PEG4-VC-PAB-DMEA is a synthetic compound that combines various chemical functionalities for applications in drug delivery and bioconjugation. The compound consists of a maleimide group (Mal), polyethylene glycol (PEG) with a four-unit chain length, a vinyl carbamate (VC), a p-aminobenzyl (PAB) moiety, and dimethylaminoethyl (DMEA) groups. Each of these components contributes to the compound's properties, making it suitable for specific scientific applications.

Source

This compound is typically synthesized in laboratory settings and is not naturally occurring. It is primarily used in research and pharmaceutical development.

Classification

Mal-PEG4-VC-PAB-DMEA can be classified as a bioconjugate agent due to its ability to form stable covalent bonds with biomolecules such as proteins and peptides. Its structure allows for selective targeting and enhanced solubility in biological environments.

Synthesis Analysis

Methods

The synthesis of Mal-PEG4-VC-PAB-DMEA generally involves several steps:

  1. Synthesis of PEG Derivative: A polyethylene glycol derivative is synthesized, which serves as the backbone for further modifications.
  2. Introduction of Maleimide Group: The maleimide functionality is introduced through reaction with maleic anhydride or similar reagents.
  3. Formation of Vinyl Carbamate: The vinyl carbamate group is formed by reacting the PEG derivative with carbamates under specific conditions.
  4. Attachment of PAB and DMEA: Finally, the p-aminobenzyl and dimethylaminoethyl groups are attached through coupling reactions, often utilizing EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or similar coupling agents.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product.

Molecular Structure Analysis

Structure

The molecular structure of Mal-PEG4-VC-PAB-DMEA includes:

  • A central polyethylene glycol chain that enhances solubility.
  • A maleimide group that allows for thiol-reactive conjugation.
  • A vinyl carbamate that can undergo hydrolysis under physiological conditions.
  • A p-aminobenzyl moiety that may enhance binding to target biomolecules.
  • Dimethylaminoethyl groups that can improve solubility and interaction with biological systems.

Data

The molecular formula can be represented as CnHmNoOpC_{n}H_{m}N_{o}O_{p}, where nn, mm, oo, and pp depend on the specific lengths of each component in the structure.

Chemical Reactions Analysis

Reactions

Mal-PEG4-VC-PAB-DMEA can participate in several chemical reactions:

  1. Thiol-Maleimide Reaction: This is a key reaction for bioconjugation where thiol-containing biomolecules react with the maleimide group to form stable thioether bonds.
  2. Hydrolysis of Vinyl Carbamate: Under physiological conditions, the vinyl carbamate can hydrolyze to release active components or drugs.
  3. Coupling Reactions: The p-aminobenzyl group can be used for further conjugation with other molecules through amine coupling reactions.

Technical Details

Each reaction's efficiency can be influenced by factors such as concentration, temperature, and the presence of catalysts or additives.

Mechanism of Action

Process

The mechanism of action involves the selective targeting of biomolecules through the maleimide-thiol reaction. Once conjugated to a target molecule, Mal-PEG4-VC-PAB-DMEA can facilitate drug delivery or enhance imaging capabilities in biological systems.

Data

Quantitative analysis of binding affinity and stability can be performed using techniques such as surface plasmon resonance or fluorescence spectroscopy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and common organic solvents due to the PEG component.

Chemical Properties

  • Stability: Stable under dry conditions but sensitive to hydrolysis in aqueous environments.
  • Reactivity: Highly reactive towards thiols due to the presence of the maleimide group.

Relevant Data or Analyses

Characterization techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy, HPLC (High Performance Liquid Chromatography), and mass spectrometry are commonly used to analyze purity and structural integrity.

Applications

Mal-PEG4-VC-PAB-DMEA has several scientific uses:

  1. Drug Delivery Systems: Utilized for targeted delivery of therapeutics by conjugating drugs to specific biomolecules.
  2. Bioconjugation: Employed in creating stable conjugates with proteins or antibodies for research and therapeutic purposes.
  3. Diagnostics: Used in imaging applications where targeted delivery enhances contrast or specificity.
Introduction to Mal-PEG4-VC-PAB-DMEA in Targeted Therapeutic Platforms

Role in Antibody-Drug Conjugate (ADC) Development

Mal-PEG4-VC-PAB-DMEA serves as a critical architectural bridge in ADCs, enabling targeted delivery of cytotoxic payloads to cancer cells. Each module performs distinct functions:

  • Maleimide (Mal) Group: Facilitates covalent conjugation to cysteine residues on antibodies via thiol-maleimide chemistry. This generates stable antibody-linker complexes essential for systemic circulation [1] [6].
  • PEG4 Spacer: A 16-atom polyethylene glycol chain that enhances aqueous solubility and reduces aggregation. It extends distance between the antibody and payload, minimizing steric interference with antigen binding [4] [9].
  • Val-Cit-PAB Protease Substrate: The valine-citrulline dipeptide serves as a protease-cleavable motif specifically recognized by cathepsin B in lysosomes. Following cleavage, the PAB spacer undergoes spontaneous 1,6-elimination to release the payload [9].
  • DMEA Unit: Incorporates a tertiary amine that improves physicochemical properties through pH-dependent solubilization. This mitigates precipitation issues common with hydrophobic payloads [4] [6].

Table 1: Functional Modules of Mal-PEG4-VC-PAB-DMEA

ComponentChemical RoleBiological Function
MaleimideElectrophilic conjugateCovalent antibody attachment via cysteine residues
PEG4Hydrophilic spacerEnhances solubility; reduces aggregation; extends distance from antibody
Val-CitDipeptide sequenceSubstrate for cathepsin B-mediated cleavage in lysosomes
PABSelf-immolative spacerSpontaneously decomposes post-cleavage to release payload
DMEATertiary amineImproves water solubility; stabilizes linker-payload in physiological pH

This modular architecture enables precise payload release within tumor cells while maintaining bloodstream stability. Upon ADC internalization into cancer cells, lysosomal cathepsin B cleaves the Cit-Val bond, triggering PAB self-immolation and payload release [4] [9]. The DMEA unit further prevents premature aggregation that could compromise pharmacokinetics [6].

Historical Evolution of Cleavable Linker-Payload Systems

The development of Mal-PEG4-VC-PAB-DMEA represents a convergence of three generations of linker innovation:

  • First-Generation Linkers (Early 2000s): Simple acid-labile linkers (e.g., hydrazones) demonstrated in vivo instability, causing off-target payload release. Non-cleavable linkers like MCC (used in trastuzumab emtansine) provided plasma stability but limited payload flexibility [9].
  • Protease-Cleavable Systems (2010s): Val-Cit-PAB emerged as a paradigm-shifting design, leveraging tumor-specific protease activity. Early versions (e.g., Val-Cit-PAB-MMAE in brentuximab vedotin) achieved targeted release but suffered from limited solubility and linker aggregation [9].
  • Third-Generation Optimizations: PEG4 integration addressed hydrophobicity-driven aggregation, while DMEA’s ionizable amine enhanced solubility. This enabled conjugation of bulky payloads like PNU-159682 (molecular weight >700 Da) without compromising ADC stability [3] [7] [10].

Table 2: Evolution of Cleavable Linker Technologies

GenerationExample LinkerAdvantagesLimitations
1stHydrazoneSimple synthesis; acid-triggered releasePlasma instability; nonspecific drug release
2ndVal-Cit-PABTumor-specific protease cleavageHydrophobicity; payload size restrictions
3rdMal-PEG4-VC-PAB-DMEAEnhanced solubility; reduced aggregationComplex synthesis; higher molecular weight

The incorporation of PEG4 specifically resolved the "bottlebrush effect," where hydrophobic linkers caused antibody aggregation during conjugation. DMEA’s ionization across physiological pH ranges (4.5–7.4) further prevented payload precipitation in circulation [4] [6] [10].

Significance of Modular Design in Precision Oncology

Mal-PEG4-VC-PAB-DMEA exemplifies a "plug-and-play" platform where individual modules can be optimized independently to match payload and antibody characteristics:

  • Payload Versatility: The linker’s standardized C-terminal activated ester (e.g., NHS ester) couples diverse payloads including DNA-damaging agents (PNU-159682) and alkylators (duocarmycin analogs). For example:
  • Conjugation with PNU-159682 (DNA topoisomerase II inhibitor) produced ADCs with in vitro IC50 values in picomolar ranges [3] [10].
  • Integration with seco-duocarmycin SA enabled targeted DNA minor groove alkylation while mitigating systemic toxicity [4] [5].
  • DMEA-Driven Solubility: The dimethylaminoethyl group introduces pH-dependent polarity. At physiological pH (7.4), its protonation state enhances water solubility by >50% compared to non-DMEA linkers, reducing hepatic clearance [4] [6].
  • PEG4-Enhanced Pharmacokinetics: The 17.6 Å PEG4 spacer extends ADC half-life by shielding hydrophobic payloads from serum proteins. This reduces nonspecific uptake, increasing tumor-to-normal tissue ratios by 3–5 fold in xenograft models [9] [10].

Table 3: Therapeutic Applications Enabled by Modular Design

ModuleCustomization ImpactTherapeutic Outcome
PayloadDNA alkylators vs. microtubule inhibitorsAdaptable mechanism of action against diverse tumors
DMEAAdjustable pKa via amine alkylationTunable solubility for IV administration; reduced infusion reactions
PEG4Variable PEG length (n=2–12)Optimizable circulation half-life based on tumor vasculature permeability

This modularity supports precision oncology by enabling rapid ADC reformulation against evolving targets. The same linker architecture has been utilized in ADCs targeting HER2, Nectin-4, and Trop-2 receptors, demonstrating its adaptability across antibody classes [4] [9] [10]. By decoupling antibody binding from payload release kinetics, Mal-PEG4-VC-PAB-DMEA provides a universal framework for cytotoxic agent delivery, accelerating the clinical translation of novel cancer therapeutics.

Properties

Product Name

Mal-PEG4-VC-PAB-DMEA

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-methyl-N-[2-(methylamino)ethyl]carbamate

Molecular Formula

C41H65N9O13

Molecular Weight

892.0 g/mol

InChI

InChI=1S/C41H65N9O13/c1-29(2)37(48-34(52)14-20-59-22-24-61-26-27-62-25-23-60-21-17-44-33(51)13-18-50-35(53)11-12-36(50)54)39(56)47-32(6-5-15-45-40(42)57)38(55)46-31-9-7-30(8-10-31)28-63-41(58)49(4)19-16-43-3/h7-12,29,32,37,43H,5-6,13-28H2,1-4H3,(H,44,51)(H,46,55)(H,47,56)(H,48,52)(H3,42,45,57)/t32-,37-/m0/s1

InChI Key

LWZJKFNULKGJGO-OCZFFWILSA-N

SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCNC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCNC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCNC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.